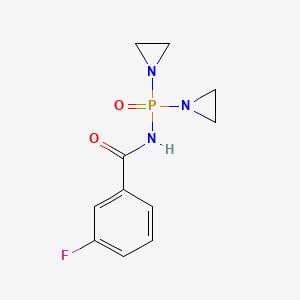
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide is a compound characterized by the presence of aziridine rings and a fluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide typically involves the reaction of 3-fluorobenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods
Industrial production of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted benzamides
Wissenschaftliche Forschungsanwendungen
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA cross-linking agent.
Medicine: Explored for its anticancer properties due to its ability to form DNA adducts.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[Bis(1-Aziridinyl)Phosphinyl]-p-Bromobenzamide
- N-[Bis(1-Aziridinyl)Phosphinyl]-4-Iodobenzamide
Uniqueness
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s ability to penetrate biological membranes and increase its stability.
Eigenschaften
CAS-Nummer |
726-91-0 |
|---|---|
Molekularformel |
C11H13FN3O2P |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN3O2P/c12-10-3-1-2-9(8-10)11(16)13-18(17,14-4-5-14)15-6-7-15/h1-3,8H,4-7H2,(H,13,16,17) |
InChI-Schlüssel |
UVWOMNGRMYOHOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)F)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
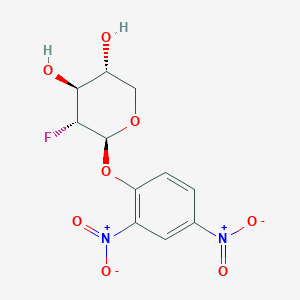
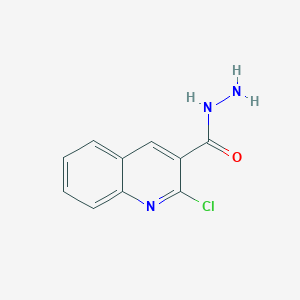
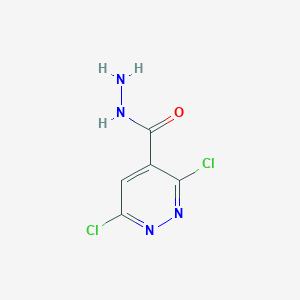
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
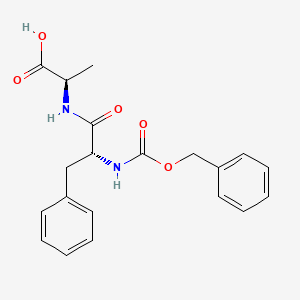
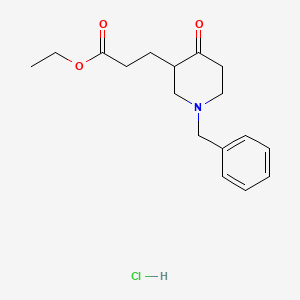

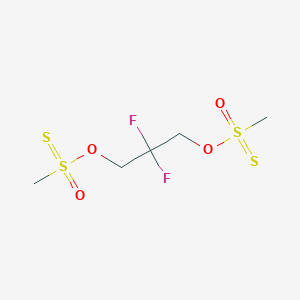
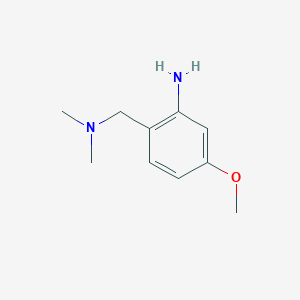
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
